molecular formula C26H34N2O5 B12157728 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 4855-73-6

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12157728
CAS No.: 4855-73-6
M. Wt: 454.6 g/mol
InChI Key: DVPDCNRKVSRORH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents that modulate its physicochemical and biological properties. Key structural features include:

  • 4-[(5-methylfuran-2-yl)carbonyl]: A heteroaromatic acyl group contributing to π-π stacking and electronic effects.
  • 5-[4-(propan-2-yloxy)phenyl]: A bulky aryl ether substituent affecting steric interactions and lipophilicity.
  • 1-[3-(diethylamino)propyl]: A tertiary amine side chain likely enhancing solubility in polar solvents and influencing pharmacokinetics.

Properties

CAS No.

4855-73-6

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H34N2O5/c1-6-27(7-2)15-8-16-28-23(19-10-12-20(13-11-19)32-17(3)4)22(25(30)26(28)31)24(29)21-14-9-18(5)33-21/h9-14,17,23,30H,6-8,15-16H2,1-5H3

InChI Key

DVPDCNRKVSRORH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylamino propyl group, the hydroxy group, and the furan-2-yl carbonyl group. The final step involves the attachment of the propan-2-yloxy phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related pyrrol-2-one derivatives, highlighting substituent effects on melting points (m.p.), molecular weights (MW), and synthetic yields:

Compound ID/Name R1 (1-position) R2 (4-position) R3 (5-position) m.p. (°C) MW (g/mol) Yield (%) Source
Target Compound 3-(diethylamino)propyl 5-methylfuran-2-carbonyl 4-(isopropoxy)phenyl N/A ~471.58 N/A -
20 () 2-hydroxypropyl 4-methylbenzoyl 4-tert-butylphenyl 263–265 408.23 62
38 () 2-hydroxypropyl 3-methylbenzoyl 4-isopropylphenyl 221–223 394.21 17
36 () allyl 4-methylbenzoyl 4-isopropylphenyl 249–251 376.20 52
8p () - 4-methoxyphenyl 4-methoxyphenyl 141–143 350.38 64
15k () - 4-bromophenyl 4-aminophenyl 247–250 437.30 67

Key Observations :

  • Bulky substituents (e.g., 4-tert-butylphenyl in compound 20) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing efficiency .
  • Aliphatic side chains (e.g., allyl in compound 36) reduce molecular symmetry, lowering m.p. compared to aryl-substituted analogs .

Substituent-Driven Structure-Activity Relationships (SAR)

Aminoalkyl Side Chains (R1)
  • Diethylamino vs. dimethylamino: The longer alkyl chain in the target compound’s 3-(diethylamino)propyl group may improve membrane permeability compared to dimethylamino analogs (e.g., compound 21 in ) .
  • Hydroxypropyl groups (e.g., compound 20) enhance aqueous solubility but may reduce blood-brain barrier penetration .
Acyl Substituents (R2)
  • Heteroaromatic vs.
Aryloxy Substituents (R3)

    Biological Activity

    1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrolone core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

    Chemical Structure and Properties

    The compound's structure can be summarized as follows:

    Property Details
    IUPAC Name 1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one
    Molecular Formula C26H34N2O4
    Molecular Weight 434.56 g/mol
    CAS Number Not available

    Biological Activity

    The biological activity of this compound is primarily linked to its interactions with biological receptors and enzymes. Here are the key areas of activity:

    1. Antimicrobial Properties

    Research indicates that compounds with similar structures exhibit antimicrobial effects. The diethylamino group is known to enhance membrane permeability, potentially allowing for greater efficacy against bacterial strains .

    2. Anticancer Activity

    The presence of the furan moiety has been associated with anticancer properties. Compounds that incorporate furan derivatives have shown the ability to inhibit tumor growth by interfering with cancer cell signaling pathways .

    3. Neurological Effects

    The diethylamino group is often linked to neuroactive properties. Studies suggest that compounds with this structure may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

    The mechanism of action for this compound likely involves the modulation of specific receptors or enzymes:

    • Receptor Interaction: The compound may bind to neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
    • Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering cellular responses to various stimuli.

    Case Studies and Research Findings

    Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this specific structure:

    Case Study 1: Antimicrobial Efficacy

    A study on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the alkyl chain length and functional groups influenced potency, suggesting that the diethylamino group enhances interaction with bacterial membranes .

    Case Study 2: Anticancer Potential

    In vitro studies showed that derivatives containing furan rings exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

    Case Study 3: Neuropharmacological Effects

    Research on related compounds indicated that they could act as potential anxiolytics or antidepressants by modulating serotonin and dopamine levels in the brain .

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